2Ccpa sodium
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Overview
Description
2-Carba-cyclic phosphatidic acid sodium salt is a chemically synthesized analogue of cyclic phosphatidic acid. Cyclic phosphatidic acid is a naturally occurring phospholipid mediator with a unique cyclic phosphate ring structure. 2-Carba-cyclic phosphatidic acid sodium salt was first isolated from the true slime mold Physarum polycephalum in 1992 . This compound has shown promising bioactivity as a therapeutic agent, particularly in the treatment of neuroinflammatory and demyelinating diseases .
Preparation Methods
The preparation of 2-Carba-cyclic phosphatidic acid sodium salt involves the reaction of a specific cyclic phosphonic acid ester with a sodium halide in an organic solvent . This method is efficient and results in a high yield of the compound. The process does not require the use of strong acids or bases, which helps maintain the purity of the final product . Industrial production methods also focus on maintaining high purity and excellent storage stability of the compound .
Chemical Reactions Analysis
2-Carba-cyclic phosphatidic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium halides and organic solvents . The major products formed from these reactions are stable derivatives of the original compound, which retain the bioactive properties of 2-Carba-cyclic phosphatidic acid .
Scientific Research Applications
2-Carba-cyclic phosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic phosphatidic acids. In biology and medicine, it has shown potential in treating neuroinflammatory and demyelinating diseases such as multiple sclerosis . It also has antifibrotic effects and can be used to treat fibrotic lesions in systemic sclerosis . Additionally, it has been studied for its potential to suppress neuroinflammation and promote tissue repair in models of traumatic brain injury and neuropsychiatric systemic lupus erythematosus .
Mechanism of Action
The mechanism of action of 2-Carba-cyclic phosphatidic acid sodium salt involves the inhibition of lysophospholipase D activity of autotaxin, which is an enzyme involved in the production of lysophosphatidic acid . This inhibition leads to a reduction in neuroinflammation and promotes tissue repair. The compound also affects the mitochondrial apoptosis pathway, reducing cell death in oligodendrocytes . Additionally, it regulates blood coagulation and fibrinolysis, which helps prevent inflammation and neuronal loss after brain injury .
Comparison with Similar Compounds
2-Carba-cyclic phosphatidic acid sodium salt is similar to other cyclic phosphatidic acid analogues, such as 3-Carba-cyclic phosphatidic acid and 2-Carba-lysophosphatidic acid . 2-Carba-cyclic phosphatidic acid sodium salt is more stable and has shown higher bioactivity in various biological assays . Unlike lysophosphatidic acid, which stimulates cell proliferation and cancer cell invasion, 2-Carba-cyclic phosphatidic acid sodium salt inhibits these activities . This makes it a unique and promising compound for therapeutic applications.
Properties
CAS No. |
927880-40-8 |
---|---|
Molecular Formula |
C22H40NaO5P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
sodium;(2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-; |
InChI Key |
DNUYQLMNIMYOBI-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |
Origin of Product |
United States |
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